molecular formula C13H13N3 B2369073 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole CAS No. 2305554-06-5

2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole

Cat. No. B2369073
CAS RN: 2305554-06-5
M. Wt: 211.268
InChI Key: ZATFYKZAUGMRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole, also known as PPAZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole exerts its effects through the inhibition of various enzymes and signaling pathways. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, suggesting its potential use as an anti-viral agent.

Advantages and Limitations for Lab Experiments

2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit high purity and good yields. However, there are also some limitations to using 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole in lab experiments. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. One potential direction is the development of new anti-inflammatory drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Another potential direction is the development of new anti-cancer drugs based on 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. Furthermore, the potential use of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole as an anti-viral agent warrants further investigation. Additionally, the exact mechanism of action of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole involves the reaction between 2-aminobenzimidazole and propargyl bromide in the presence of sodium hydride. The resulting product is then treated with azetidine in the presence of triethylamine to yield 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole. This method has been reported to yield high purity and good yields of 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole.

Scientific Research Applications

2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been found to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Furthermore, 2-(1-Prop-2-ynylazetidin-3-yl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as HIV-1 and HCV, making it a promising candidate for the development of new anti-viral drugs.

properties

IUPAC Name

2-(1-prop-2-ynylazetidin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-7-16-8-10(9-16)13-14-11-5-3-4-6-12(11)15-13/h1,3-6,10H,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATFYKZAUGMRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CC(C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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